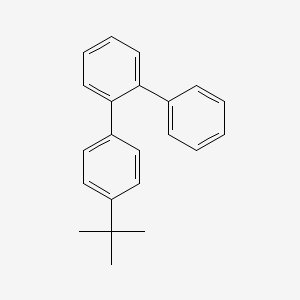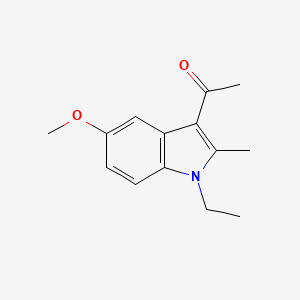![molecular formula C23H25O2P B12536128 Ethyl 2-[methyl(triphenyl)-lambda5-phosphanyl]acetate CAS No. 652157-26-1](/img/structure/B12536128.png)
Ethyl 2-[methyl(triphenyl)-lambda5-phosphanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Ethyl 2-[methyl(triphenyl)-lambda5-phosphanyl]acetate can be synthesized through various methods. One common synthetic route involves the reaction of triphenylphosphine with ethyl bromoacetate in the presence of a base such as sodium hydride . The reaction typically proceeds under mild conditions and yields the desired product as a white solid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Análisis De Reacciones Químicas
Ethyl 2-[methyl(triphenyl)-lambda5-phosphanyl]acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphine oxide derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles to form substituted phosphine derivatives.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles such as alkyl halides for substitution . The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Ethyl 2-[methyl(triphenyl)-lambda5-phosphanyl]acetate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of ethyl 2-[methyl(triphenyl)-lambda5-phosphanyl]acetate involves its role as a Wittig reagent. In this capacity, it reacts with aldehydes and ketones to form alkenes through the formation of a phosphonium ylide intermediate . The molecular targets and pathways involved in this reaction include the carbonyl group of the aldehyde or ketone and the phosphonium ylide formed from the compound .
Comparación Con Compuestos Similares
Ethyl 2-[methyl(triphenyl)-lambda5-phosphanyl]acetate can be compared with other similar compounds, such as:
Methyl (triphenylphosphoranylidene)acetate: This compound is similar in structure but has a methyl ester group instead of an ethyl ester group.
Ethyl (triphenylphosphoranylidene)acetate: This compound is identical in structure and is often used interchangeably with this compound.
The uniqueness of this compound lies in its specific reactivity and applications as a Wittig reagent, which allows for the efficient synthesis of alkenes from carbonyl compounds .
Propiedades
Número CAS |
652157-26-1 |
|---|---|
Fórmula molecular |
C23H25O2P |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
ethyl 2-[methyl(triphenyl)-λ5-phosphanyl]acetate |
InChI |
InChI=1S/C23H25O2P/c1-3-25-23(24)19-26(2,20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,3,19H2,1-2H3 |
Clave InChI |
MGLRSARQPPBXFR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CP(C)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


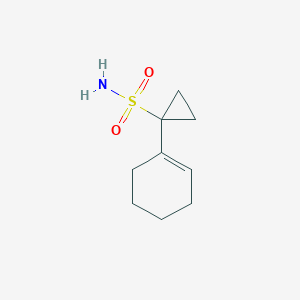
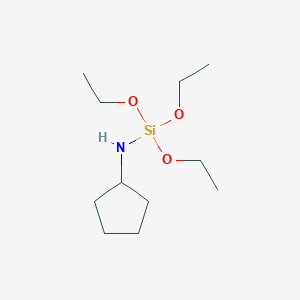
![1-[4-(4-Fluorophenoxy)benzene-1-sulfonyl]piperidine-3-carboxamide](/img/structure/B12536052.png)
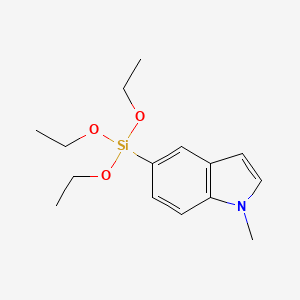
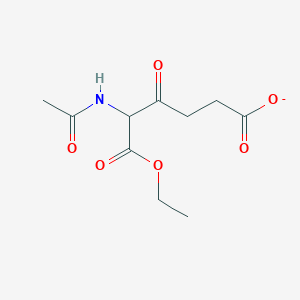
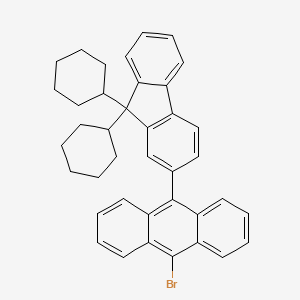
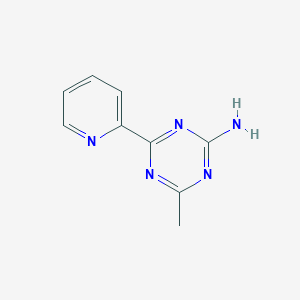
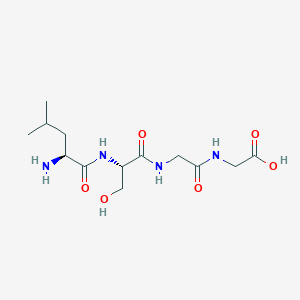
![2-amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B12536099.png)

![4-(9H-pyrido[3,4-b]indol-1-yl)benzonitrile](/img/structure/B12536114.png)
![3-[3-(3,4-Dichlorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B12536126.png)
